molecular formula C8H6BrIO2 B2504913 Methyl 2-bromo-6-iodobenzoate CAS No. 1261840-81-6

Methyl 2-bromo-6-iodobenzoate

Cat. No.: B2504913
CAS No.: 1261840-81-6
M. Wt: 340.942
InChI Key: FYAVLNMQBCJMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-6-iodobenzoate is a useful research compound. Its molecular formula is C8H6BrIO2 and its molecular weight is 340.942. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Copper-Catalyzed Cross-Coupling Processes

Methyl 2-bromo-6-iodobenzoate is involved in copper-catalyzed cross-coupling reactions. A study conducted by Jover (2018) employed Density Functional Theory (DFT) to understand the reactivity in the copper-catalyzed cross-coupling of bromozinc difluorophosphonate with iodobenzoates, including methyl 2-iodobenzoate (Jover, 2018).

Synthesis of Complex Molecules

This compound is also significant in the synthesis of complex molecules. Zhou and Snider (2008) demonstrated its utility in the synthesis of vibralactone, a natural product. They employed a methodology involving reductive alkylation, iodolactonization, and other steps, showcasing the compound's role in intricate synthetic pathways (Zhou & Snider, 2008).

Synthesis of Pharmaceutical Compounds

In pharmaceutical research, this compound is used for synthesizing various compounds. Cai et al. (2007) synthesized a range of derivatives for potential use in imaging human Aβ plaques in Alzheimer's disease, highlighting the compound's role in developing diagnostic tools (Cai et al., 2007).

Oxidation Reactions and Catalysts

The compound is also integral in oxidation reactions. Zhdankin et al. (2005) explored its use in oxidation processes, demonstrating its effectiveness in transforming alcohols to aldehydes or ketones (Zhdankin et al., 2005).

Safety and Hazards

Methyl 2-bromo-6-iodobenzoate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

methyl 2-bromo-6-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAVLNMQBCJMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.